molecular formula C9H12BBrO4 B3049514 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid CAS No. 2096329-65-4

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B3049514
CAS No.: 2096329-65-4
M. Wt: 274.91
InChI Key: XLJIYIMLTNUCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-methoxyethoxy)phenylboronic acid: is an organoboron compound that features a bromine atom, a methoxyethoxy group, and a boronic acid functional group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-(2-methoxyethoxy)benzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in coupling reactions.

    Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.

    Solvents: Organic solvents such as toluene, tetrahydrofuran, or dimethylformamide are typically used.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Substituted Phenylboronic Acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of advanced materials such as organic semiconductors and polymers.

Biology and Medicine:

    Drug Development: Employed in the synthesis of biologically active molecules and potential drug candidates.

    Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging and diagnostic applications.

Industry:

    Agricultural Chemicals: Involved in the synthesis of herbicides and pesticides.

    Electronic Materials: Applied in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the bromine and methoxyethoxy groups, making it less versatile in certain reactions.

    4-Bromo-2-(2-methoxyethoxy)phenylboronic Acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and selectivity in reactions.

    2-Methoxyphenylboronic Acid: Lacks the bromine atom, which limits its use in substitution reactions.

Uniqueness: 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both the bromine atom and the methoxyethoxy group, which enhance its reactivity and versatility in various organic transformations. The combination of these functional groups allows for selective and efficient coupling reactions, making it a valuable reagent in synthetic chemistry.

Properties

IUPAC Name

[5-bromo-2-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJIYIMLTNUCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219697
Record name Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096329-65-4
Record name Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096329-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.